An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1-tritylimidazole
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1-tritylimidazole
Introduction
2-Methyl-1-tritylimidazole is a heterocyclic organic compound of significant interest in synthetic and medicinal chemistry. Structurally, it consists of a 2-methylimidazole core where the nitrogen at the 1-position is protected by a triphenylmethyl (trityl) group. The imidazole ring is a ubiquitous scaffold in a vast array of biologically active molecules and pharmaceuticals.[1][2][3] The strategic introduction of the trityl group serves a critical purpose: it acts as a bulky, acid-labile protecting group. This allows chemists to perform reactions on other parts of the imidazole scaffold or on a larger parent molecule with high selectivity, preventing unwanted side reactions at the N-1 position. This guide provides a comprehensive overview of the core physical and chemical properties, spectroscopic signature, synthesis, and applications of 2-Methyl-1-tritylimidazole for professionals in research and drug development.
Section 1: Molecular Structure and Identifiers
The foundational attributes of 2-Methyl-1-tritylimidazole are its structure and standard chemical identifiers. The bulky trityl group sterically shields the N-1 position of the imidazole ring, a feature that dictates much of its chemical reactivity and physical properties.
Caption: Chemical structure of 2-Methyl-1-tritylimidazole.
| Identifier | Value | Source |
| IUPAC Name | 2-methyl-1-(triphenylmethyl)-1H-imidazole | N/A |
| CAS Number | 23593-68-2 | [4] |
| Molecular Formula | C₂₃H₂₀N₂ | [4] |
| Molecular Weight | 324.43 g/mol | [4] |
Section 2: Physical Properties
The physical properties of 2-Methyl-1-tritylimidazole are dominated by the large, nonpolar trityl group. This substituent drastically alters the properties compared to the parent 2-methylimidazole, transforming it from a water-soluble, lower-melting-point solid into a compound with significantly different characteristics.
| Property | Value | Comments and Causality | Source |
| Appearance | White to off-white crystalline solid. | The solid state is typical for moderately sized, rigid organic molecules. | Inferred from related compounds. |
| Melting Point | Not definitively published; expected to be significantly higher than 2-methylimidazole (142-145°C). | The large, symmetric trityl group allows for efficient crystal packing, and the increased molecular weight requires more energy to overcome lattice forces. For comparison, 1-tritylimidazole melts at 220-224°C.[5] | [6] |
| Solubility | Insoluble in water. Soluble in polar organic solvents like dichloromethane, chloroform, and slightly soluble in methanol and DMSO. | The three phenyl rings of the trityl group impart a strong hydrophobic character, rendering the molecule insoluble in aqueous media. This contrasts sharply with the high water solubility of 2-methylimidazole.[6][7] | [8] |
| Storage | 2-8°C, in a well-sealed container. | Recommended for maintaining long-term stability and preventing potential degradation. | [4] |
Section 3: Chemical Properties and Reactivity
Synthesis: N-Tritylation
The most common synthesis of 2-Methyl-1-tritylimidazole involves the N-alkylation of 2-methylimidazole with a trityl halide, typically trityl chloride, in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine.
Causality of Experimental Choice:
-
Solvent: An aprotic polar solvent like dichloromethane (DCM) or acetonitrile is used to dissolve the reactants without interfering with the reaction.
-
Base: A tertiary amine base is crucial. It deprotonates the N-H of the imidazole, creating a more nucleophilic imidazolide anion that readily attacks the electrophilic carbon of the trityl chloride. The base also neutralizes the HCl byproduct, driving the reaction to completion.
-
Temperature: The reaction is typically run at room temperature, as it proceeds efficiently without requiring heat.
Caption: General workflow for the synthesis of 2-Methyl-1-tritylimidazole.
Key Reactivity: Deprotection
The primary chemical utility of the trityl group is its function as a protecting group that is stable to basic and nucleophilic conditions but is readily cleaved under mild acidic conditions.
-
Mechanism: The deprotection is initiated by the protonation of one of the imidazole nitrogens. This is followed by the departure of the trityl group as the highly stable triphenylmethyl cation, which is resonance-stabilized across its three phenyl rings. The reaction is often driven by the formation of a stable salt or by trapping the cation.
-
Causality: This acid lability is the cornerstone of its use in multi-step synthesis. It allows for chemical modifications to be made elsewhere in a molecule under basic or neutral conditions. Once those steps are complete, the imidazole nitrogen can be unmasked cleanly with acid, restoring its original functionality without disturbing the newly formed bonds.
Section 4: Spectroscopic Characterization
Confirming the identity and purity of 2-Methyl-1-tritylimidazole relies on a combination of standard spectroscopic techniques. The expected spectral data provides a unique fingerprint for the molecule.
| Technique | Expected Data and Interpretation |
| ¹H NMR | ~7.1-7.4 ppm (m, 15H): A complex multiplet corresponding to the 15 aromatic protons of the three phenyl rings on the trityl group.~6.8-7.0 ppm (d, 1H) & ~6.6-6.8 ppm (d, 1H): Two distinct signals (doublets) for the two protons on the imidazole ring (H4 and H5). Their exact chemical shifts are influenced by the anisotropic effect of the trityl group.~2.3 ppm (s, 3H): A sharp singlet for the three protons of the methyl group at the C2 position. |
| ¹³C NMR | ~140-145 ppm: Signals for the quaternary carbons of the phenyl rings attached to the central trityl carbon.~127-130 ppm: A cluster of intense signals for the other aromatic carbons of the trityl group.Imidazole Carbons: Distinct signals for C2, C4, and C5 of the imidazole ring.~75-80 ppm: A key signal for the quaternary carbon of the trityl group (the one bonded to N1).~14 ppm: Signal for the methyl carbon. |
| IR Spectroscopy | ~3100-3000 cm⁻¹: Aromatic C-H stretching from the trityl group.~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.~1600, 1490, 1450 cm⁻¹: Characteristic C=C stretching vibrations from the aromatic rings.Absence of broad N-H stretch: A critical diagnostic feature. The parent 2-methylimidazole shows a broad N-H stretching band around 3100-3300 cm⁻¹, which is absent upon successful tritylation.[9][10] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak at m/z ≈ 324.4, corresponding to the molecular weight of the compound.Base Peak: A very prominent peak at m/z = 243 . This corresponds to the highly stable triphenylmethyl (trityl) cation, [C(C₆H₅)₃]⁺, which is the characteristic fragment formed upon cleavage of the C-N bond. This is the most definitive feature in the mass spectrum.[11] |
Section 5: Experimental Protocols
The following protocols are standardized procedures for the synthesis and characterization of 2-Methyl-1-tritylimidazole.
Protocol 5.1: Synthesis of 2-Methyl-1-tritylimidazole
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methylimidazole (1.0 eq) and dry dichloromethane (DCM, ~0.2 M).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Trityl Chloride: Add trityl chloride (1.1 eq) portion-wise to the stirring solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% methanol in DCM. The product spot should be less polar (higher Rf) than the starting 2-methylimidazole.
-
Workup: Once the reaction is complete (typically 2-4 hours), quench the reaction with deionized water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.
Protocol 5.2: Characterization Workflow
A logical workflow ensures the unambiguous identification and purity assessment of the final compound.
Caption: Step-by-step workflow for the characterization of 2-Methyl-1-tritylimidazole.
Section 6: Applications in Research and Drug Development
The primary application of 2-Methyl-1-tritylimidazole is as a protected building block in organic synthesis. The imidazole motif is a key component in many pharmaceuticals, including antifungal agents (like clotrimazole) and antibiotics (like metronidazole).[7][12][13]
-
Selective Functionalization: By protecting the N-1 position, chemists can selectively perform reactions, such as lithiation followed by electrophilic quench, at the C4 or C5 positions of the imidazole ring.
-
Multi-step Synthesis: In the synthesis of complex molecules that contain a 2-methylimidazole subunit, the trityl group protects the imidazole nitrogen from reacting with reagents used in other parts of the synthesis.
-
Precursor to APIs: It serves as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), where the 2-methyl-1H-imidazole core is required in the final structure after a facile deprotection step.[7]
The choice of the trityl group is strategic: its bulk provides steric protection, and its reliable, clean cleavage under mild acidic conditions makes it an ideal tool for complex synthetic campaigns.
Section 7: Safety and Handling
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from strong acids and oxidizing agents. A refrigerator (2-8°C) is recommended for long-term storage.[4]
-
Toxicity: While specific toxicity data for this compound is not widely available, the parent compound, 2-methylimidazole, is known to be harmful if swallowed and can cause skin and eye irritation.[12][14] Similar precautions should be taken.
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